Lipophilicity (XLogP3-AA = 2.1) Positions This Compound in the Optimal Drug-Like Space Compared to the Parent Boc-Morpholine (XLogP3-AA = 1.19)
The target compound exhibits a computed XLogP3-AA of 2.1 [1], a 0.91 log-unit increase over the parent tert-butyl morpholine-4-carboxylate (CAS 220199-85-9; XLogP3-AA = 1.19) [2]. This ~8-fold theoretical increase in octanol-water partition coefficient places the molecule closer to the median logP of oral drugs (logP ≈ 2–3), while the parent compound falls below typical oral bioavailability thresholds [3]. The shift is driven synergistically by the C2-ethyl and C6-methyl substituents on the morpholine ring.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | tert-Butyl morpholine-4-carboxylate (CAS 220199-85-9): XLogP3-AA = 1.19 |
| Quantified Difference | ΔXLogP3-AA = +0.91 (≈8-fold increase in P) |
| Conditions | Computed by PubChem XLogP3 algorithm (2021 release); consistent methodology across both compounds |
Why This Matters
A logP shift from 1.19 to 2.1 moves the building block into a more desirable lipophilicity window for generating lead-like molecules with adequate membrane permeability without excessive logP-driven toxicity, directly informing fragment library selection.
- [1] PubChem CID 118018453: Computed XLogP3-AA = 2.1 for (2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate. View Source
- [2] molbase.cn entry for CAS 220199-85-9: Computed LogP = 1.1916 for tert-butyl morpholine-4-carboxylate. View Source
- [3] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. Median logP of oral drugs ≈ 2.5. View Source
